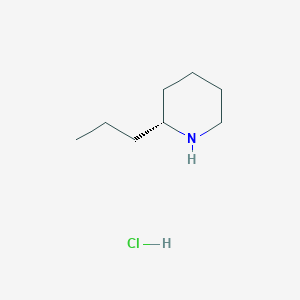

(R)-2-Propylpiperidine hydrochloride

Description

Contextualization within Piperidine (B6355638) Alkaloid Chemistry Research

The piperidine structural motif is a ubiquitous feature in a vast array of natural products and synthetic compounds, many of which exhibit significant biological activity. nih.govresearchgate.net Piperidine alkaloids, a diverse group of naturally occurring compounds, are found in various plants and are known for a wide range of pharmacological effects. mdpi.comresearchgate.nettaylorandfrancis.com These compounds can range from simple monosubstituted piperidines to complex fused-ring systems. researchgate.netmdpi.com

(R)-2-Propylpiperidine is the enantiomer of the naturally occurring alkaloid (S)-coniine, a potent neurotoxin found in poison hemlock (Conium maculatum). nih.gov While (S)-coniine is known for its toxicity, the study of both enantiomers, including the synthetic (R)-2-Propylpiperidine hydrochloride, provides valuable insights into the structure-activity relationships of piperidine alkaloids. Researchers utilize these compounds to understand the specific interactions between chiral molecules and biological targets, which is crucial for the design of new drugs. The piperidine ring is a key pharmacophore, and its derivatives are integral to numerous FDA-approved drugs. researchgate.net

Table 1: Examples of Naturally Occurring Piperidine Alkaloids

| Alkaloid | Natural Source | Noted Biological Activity |

|---|---|---|

| Piperine | Piper nigrum (Black pepper) | Anti-inflammatory, antioxidant mdpi.comresearchgate.net |

| 1-Deoxynojirimycin | Morus alba (White mulberry) | α-glycosidase inhibitor mdpi.com |

| Morphine | Papaver somniferum (Opium poppy) | Analgesic mdpi.com |

| Codeine | Papaver somniferum (Opium poppy) | Analgesic, antitussive mdpi.com |

Historical Perspective on its Significance in Stereoselective Synthesis

The synthesis of coniine holds a landmark position in the history of organic chemistry. In 1886, Albert Ladenburg achieved the first synthesis of a racemic mixture of (R)- and (S)-coniine. wikipedia.org This achievement was a pivotal moment, as it was the first time a naturally occurring alkaloid had been synthesized in the laboratory. researchgate.net Ladenburg's work involved the alkylation of pyridine (B92270) and subsequent reduction to produce racemic coniine, which was then resolved into its individual enantiomers using fractional crystallization with (+)-tartaric acid. wikipedia.org

This early work laid the foundation for the field of stereoselective synthesis, which aims to control the three-dimensional arrangement of atoms in a molecule. The ability to selectively synthesize one enantiomer over another is of paramount importance in medicinal chemistry, as different enantiomers of a chiral drug can have vastly different biological activities and toxicities. The historical synthesis of coniine underscored the necessity of developing methods to produce enantiomerically pure compounds. wikipedia.org Modern synthetic strategies now allow for the highly stereoselective synthesis of molecules like (R)-2-Propylpiperidine. wikipedia.org

Overview of Research Trajectories for Chiral 2-Substituted Piperidine Derivatives

The development of efficient and stereoselective methods for the synthesis of chiral 2-substituted piperidines remains an active and important area of chemical research. scilit.com These structural motifs are considered privileged structures in drug discovery due to their prevalence in biologically active compounds. nih.gov Current research focuses on several key approaches to achieve high levels of stereocontrol.

One major trajectory involves the use of chiral auxiliaries . These are chiral molecules that are temporarily attached to the starting material to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed. This approach has been successfully used in the asymmetric formation and derivatization of the piperidine ring. researchgate.net

Another significant area of research is asymmetric catalysis . This involves the use of chiral catalysts to selectively produce one enantiomer of a product. This method is often more efficient than the use of stoichiometric chiral auxiliaries. Various catalytic systems have been developed for the enantioselective synthesis of piperidine derivatives. researchgate.net

The chiral pool , which utilizes readily available enantiopure starting materials from nature, such as amino acids, is another important strategy. researchgate.netnih.gov These starting materials can be chemically transformed into chiral piperidine derivatives, preserving the original stereochemistry.

Furthermore, modern research explores novel synthetic methodologies, including domino reactions and multicomponent reactions, to construct the piperidine ring with multiple stereocenters in a single, efficient step. researchgate.net The development of these methods is crucial for the synthesis of complex natural products and new pharmaceutical agents. nih.gov The ongoing exploration of these synthetic strategies continues to expand the toolkit available to medicinal chemists for the creation of novel chiral 2-substituted piperidine derivatives with potential therapeutic applications.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| (S)-Coniine |

| 1-Deoxynojirimycin |

| Codeine |

| Morphine |

| Piperine |

| Pyridine |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(2R)-2-propylpiperidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N.ClH/c1-2-5-8-6-3-4-7-9-8;/h8-9H,2-7H2,1H3;1H/t8-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXBWZNQZRWZJIR-DDWIOCJRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCCCN1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H]1CCCCN1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Computational and Advanced Spectroscopic Investigations of R 2 Propylpiperidine Hydrochloride

Quantum Chemical Calculations and Theoretical Studies

Quantum chemical calculations have become an indispensable tool for understanding the structural and electronic properties of molecules, offering insights that complement experimental data. For (R)-2-Propylpiperidine hydrochloride, these theoretical studies provide a detailed picture of its conformational preferences, electronic behavior, and reactivity.

The piperidine (B6355638) ring is not planar and primarily adopts a chair conformation to minimize steric and torsional strain. For a 2-substituted piperidine like (R)-2-Propylpiperidine, the substituent can occupy either an axial or an equatorial position. Quantum chemical calculations are used to determine the relative energies of these conformers and map the potential energy landscape.

The two primary chair conformers are the result of the propyl group being in either the equatorial or axial position. Computational studies consistently show that the equatorial conformer is significantly more stable than the axial conformer. This preference is primarily due to the avoidance of 1,3-diaxial interactions, which are unfavorable steric clashes between the axial propyl group and the axial hydrogen atoms at the C4 and C6 positions of the piperidine ring. The energy difference between these conformers is a key parameter derived from these calculations.

In addition to the stable chair forms, the energy landscape includes higher-energy boat and twist-boat conformations, which typically represent transition states or shallow local minima on the pathway of ring inversion. nih.gov The energy barriers for these conformational changes can also be quantified through computational modeling. nih.gov

Table 1: Calculated Relative Energies of (R)-2-Propylpiperidine Conformers Note: Data is illustrative and based on typical findings for 2-alkylpiperidines. Exact values can vary with the level of theory and basis set used in the calculation.

| Conformer | Propyl Group Position | Relative Energy (kcal/mol) | Population (%) at 298 K |

|---|---|---|---|

| Chair 1 | Equatorial | 0.00 | >99 |

| Chair 2 | Axial | ~2.5 - 3.5 | <1 |

| Twist-Boat | - | ~5.0 - 6.0 | <0.1 |

Molecular Orbital (MO) theory describes the electronic structure of a molecule in terms of orbitals that extend over the entire molecule. pearsonhighered.com The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals that govern chemical reactivity.

Table 2: Representative Frontier Molecular Orbital Energies Note: These values are illustrative and depend on the computational method.

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | ~ -9.5 | Primarily localized on the nitrogen lone pair (in free base) or sigma bonds |

| LUMO | ~ +1.5 | Distributed over antibonding orbitals, particularly around the N-H+ moiety |

| HOMO-LUMO Gap | ~ 11.0 | Indicates high kinetic stability |

Computational chemistry is a powerful tool for mapping the reaction pathways involved in the synthesis of molecules like (R)-2-Propylpiperidine. researchgate.netnih.gov By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction coordinate diagram can be constructed.

For instance, in the synthesis of 2-substituted piperidines via intramolecular cyclization, quantum chemical calculations can identify the key transition states. nih.gov These calculations reveal the geometry of the transition state structure, which is the highest energy point along the lowest energy path connecting a reactant and a product. ucsb.edu The energy of this transition state relative to the reactants determines the activation energy of the reaction, which is a critical factor for the reaction rate. ariel.ac.il

Mechanistic studies can compare different potential pathways, such as those involving radical or ionic intermediates, to determine the most favorable route. nih.gov For stereoselective syntheses, computational models can explain the origin of the observed stereochemistry by comparing the activation energies of transition states leading to different stereoisomers. For example, in a cyclization reaction, the calculations might show that a chair-like transition state is favored over a boat-like one, leading to the preferential formation of a specific diastereomer. nih.gov

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations provide a static picture of molecular conformations and energies, molecular dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. mdpi.comnih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a virtual window into molecular-level processes. mdpi.com

For this compound in an aqueous solution, MD simulations can be used to study several dynamic properties. nitech.ac.jp These include:

Solvation Structure: How water molecules arrange around the cation, particularly the formation and dynamics of hydrogen bonds between water and the N-H+ group of the piperidinium (B107235) ion.

Conformational Dynamics: The simulations can track the transitions between different chair and boat conformations of the piperidine ring in real-time, providing information on the flexibility of the ring system.

Propyl Chain Mobility: The movement and conformational freedom of the propyl side chain can be analyzed to understand its spatial occupancy and interactions with the surrounding solvent.

These simulations provide a bridge between the static, minimum-energy structures from quantum calculations and the dynamic, time-averaged properties observed in bulk experimental conditions.

Advanced Spectroscopic Characterization Methodologies

The determination of the absolute configuration of a chiral molecule is a critical task in chemistry. semanticscholar.orgmdpi.com Chiroptical spectroscopy, which measures the differential interaction of a chiral molecule with left and right circularly polarized light, is a powerful non-destructive method for this purpose. nih.gov Vibrational Circular Dichroism (VCD), an infrared-based technique, is particularly well-suited for this task. chemrxiv.orghindsinstruments.comrsc.org

The process involves a synergy between experimental measurement and quantum chemical calculation:

Quantum Chemical Calculation: The first step is to perform a conformational analysis for the (R)-isomer of 2-Propylpiperidine (B147437) to identify all low-energy conformers. For each stable conformer, the theoretical VCD spectrum is calculated.

Boltzmann Averaging: The calculated spectra of the individual conformers are averaged, weighted by their predicted Boltzmann populations at a given temperature, to generate a final theoretical VCD spectrum for the (R)-enantiomer.

Experimental Measurement: The VCD spectrum of the synthesized sample is measured experimentally.

Comparison: The experimental VCD spectrum is compared with the calculated spectrum for the (R)-configuration. A mirror-image relationship is expected between the spectra of the (R) and (S) enantiomers. A direct match between the signs and relative intensities of the bands in the experimental and calculated (R)-spectra provides strong evidence for the assignment of the (R)-absolute configuration to the sample. ru.nl

This combination of VCD spectroscopy and computational chemistry provides a reliable and increasingly routine method for the unambiguous determination of absolute stereochemistry in chiral molecules like this compound. semanticscholar.org

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (R)-2-Propylpiperidine |

Vibrational Spectroscopy for Detailed Structural Insights

In the solid state, the protonation of the piperidine nitrogen and the presence of the chloride counter-ion introduce specific vibrational features, particularly related to the N-H group. The N-H stretching vibration in piperidinium salts is typically observed as a broad band in the IR spectrum, often in the range of 3200-2700 cm⁻¹, due to strong hydrogen bonding with the chloride anion (N⁺-H···Cl⁻).

The spectrum can be divided into several key regions:

High-Frequency Region (4000-2500 cm⁻¹): This region is dominated by C-H and N-H stretching vibrations. The asymmetric and symmetric stretching modes of the CH₂, and CH₃ groups of the piperidine ring and propyl substituent are expected.

Mid-Frequency Region (1650-1000 cm⁻¹): This region contains information about bending vibrations (scissoring, wagging, twisting) of the CH₂ and CH₃ groups, as well as C-N and C-C stretching vibrations of the piperidine ring skeleton.

Low-Frequency Region (below 1000 cm⁻¹): This "fingerprint" region includes complex coupled vibrations, such as ring deformation and torsional modes, which are highly specific to the molecule's conformation. mdpi.com

Computational studies on similar molecules, like 2-methylpiperidine, have been used to assign these bands with high precision. nih.gov By applying DFT calculations, a theoretical spectrum can be generated, and the potential energy distribution (PED) analysis helps in assigning experimental bands to specific vibrational modes. nih.gov

Table 1: Predicted Vibrational Modes for this compound Based on Related Compounds

| Frequency Range (cm⁻¹) | Assignment | Description of Vibrational Mode |

|---|---|---|

| 3100-2900 | ν(C-H) | Asymmetric and symmetric stretching of CH, CH₂, and CH₃ groups in the piperidine ring and propyl chain. |

| 3000-2700 | ν(N⁺-H) | Stretching of the protonated amine group, typically broadened due to hydrogen bonding with the chloride ion. |

| 1650-1550 | δ(N⁺-H) | Asymmetric and symmetric bending of the N⁺-H group. |

| 1470-1430 | δ(CH₂) | Scissoring and bending vibrations of the methylene (B1212753) groups in the ring and propyl chain. |

| 1380-1365 | δ(CH₃) | Symmetric bending (umbrella mode) of the terminal methyl group on the propyl chain. |

| 1200-1000 | ν(C-C), ν(C-N) | Stretching vibrations of the carbon-carbon and carbon-nitrogen bonds of the piperidine ring skeleton. |

| Below 1000 | Ring Modes | Complex ring breathing, puckering, and other deformation modes characteristic of the piperidine skeleton. |

This table is generated based on typical frequency ranges for functional groups found in similar piperidine structures. nih.govnih.govresearchgate.netaps.org

Nuclear Magnetic Resonance Spectroscopy for Complex Structural and Dynamic Information

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise three-dimensional structure and connectivity of organic molecules in solution. For this compound, ¹H and ¹³C NMR provide unambiguous evidence of its structure. mdpi.com

¹H NMR Spectroscopy: The proton NMR spectrum reveals the chemical environment of each hydrogen atom. In the hydrochloride salt, the proton on the nitrogen (N-H) becomes diastereotopic, and its signal can be coupled to adjacent protons. The signals for the protons on the piperidine ring are typically found in the range of 1.5 to 3.5 ppm. The proton at the C2 position, being adjacent to the nitrogen and the propyl group, is expected to be the most downfield of the ring protons. The propyl group will show characteristic signals: a triplet for the terminal methyl (CH₃) group and multiplets for the two methylene (CH₂) groups.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on each unique carbon atom in the molecule. The carbon atoms attached to the nitrogen (C2 and C6) are shifted downfield compared to the other ring carbons due to the electron-withdrawing effect of the nitrogen atom. The chemical shifts for the propyl group carbons are found in the typical aliphatic region. Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be used to distinguish between CH, CH₂, and CH₃ groups.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H2 (Ring) | ~3.0 - 3.4 | Multiplet |

| H6 (Ring, axial & equatorial) | ~2.8 - 3.2 | Multiplet |

| H3, H4, H5 (Ring) | ~1.5 - 2.0 | Multiplet |

| CH₂ (Propyl, α to ring) | ~1.6 - 1.9 | Multiplet |

| CH₂ (Propyl, β to ring) | ~1.3 - 1.5 | Multiplet (Sextet) |

| CH₃ (Propyl) | ~0.9 - 1.0 | Triplet |

| N-H | Broad, variable | Broad Singlet |

Predicted shifts are based on data for piperidine and substituted piperidine derivatives. chemicalbook.comresearchgate.netnih.gov

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 (Ring) | ~58 - 62 |

| C6 (Ring) | ~45 - 49 |

| C3, C4, C5 (Ring) | ~22 - 30 |

| CH₂ (Propyl, α to ring) | ~35 - 39 |

| CH₂ (Propyl, β to ring) | ~18 - 22 |

| CH₃ (Propyl) | ~13 - 15 |

Predicted shifts are based on data for piperidine and substituted piperidine derivatives. researchgate.netwikipedia.org

X-ray Crystallographic Studies of Related Piperidine Hydrochloride Salts

While a specific crystal structure for this compound may not be widely published, extensive X-ray crystallographic studies on related piperidine hydrochloride salts provide significant insight into the expected solid-state structure. researchgate.netnih.govmdpi.com These studies are crucial for understanding intermolecular interactions, molecular conformation, and crystal packing.

In the solid state, piperidinium salts typically exhibit several key features:

Chair Conformation: The piperidinium ring almost universally adopts a stable chair conformation. Substituents on the ring, such as the propyl group at the C2 position, will preferentially occupy an equatorial position to minimize steric hindrance. researchgate.net

Hydrogen Bonding: The protonated nitrogen atom (N⁺-H) acts as a hydrogen bond donor, forming a strong hydrogen bond with the chloride anion (Cl⁻). nih.gov This N⁺-H···Cl⁻ interaction is a primary organizing force in the crystal lattice, often leading to the formation of chains or more complex three-dimensional networks.

Table 4: Representative Crystallographic Data for a Related Piperidinium Salt (Bis(4-methylpiperidinium) tetrachloridoaurate(III) chloride, polymorph 2a)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.332(2) |

| b (Å) | 18.100(4) |

| c (Å) | 11.000(2) |

| β (°) | 117.85(3) |

| Volume (ų) | 1991.2(7) |

| Z (formula units per cell) | 4 |

Data from the crystallographic study of a related 4-methylpiperidinium salt. researchgate.net

Emerging Research Avenues in the Chemistry of R 2 Propylpiperidine Hydrochloride

Exploration of Novel and Efficient Synthetic Pathways

The demand for enantiomerically pure chiral piperidines for applications in drug discovery and catalysis has spurred the development of innovative and efficient synthetic strategies. nih.govthieme-connect.com Traditional methods, while historically important, often require lengthy sequences or harsh conditions. wikipedia.orgnih.gov Current research emphasizes asymmetric and biocatalytic approaches to improve efficiency, stereoselectivity, and sustainability.

A significant trend is the use of biocatalysis, which offers high enantio- and regioselectivity under mild conditions. nih.govresearchgate.net Multi-enzymatic cascades involving enzymes like transaminases (TAs), imine reductases (IREDs), and monoamine oxidases (MAO-N) are being employed to construct chiral piperidine (B6355638) frameworks from simple, achiral starting materials. researchgate.net For instance, a one-pot cascade using a transaminase and a monoamine oxidase has been reported for the synthesis of chiral 2,5-disubstituted pyrrolidines, a strategy adaptable to piperidine synthesis. researchgate.net Similarly, hybrid bio-organocatalytic cascades, which combine the selectivity of enzymes with the versatility of organocatalysts, are emerging as a powerful tool. ucd.iersc.org One such approach uses a transaminase to generate a key imine intermediate, which then undergoes an organocatalyzed Mannich reaction to form 2-substituted piperidines. researchgate.netrsc.org

Asymmetric hydrogenation of pyridine (B92270) derivatives represents another key strategy. nih.govnih.gov Iridium-catalyzed enantioselective hydrogenation of 2-alkylpyridines using chiral ligands like MeO-BoQPhos has achieved high levels of enantioselectivity. nih.gov This method provides a direct and atom-economical route to enantioenriched 2-alkylpiperidines. nih.gov Furthermore, radical-mediated reactions are being explored for the remote functionalization of acyclic amines to construct the piperidine ring. An enantioselective δ C-H cyanation, for example, utilizes a chiral copper catalyst to intercept an N-centered radical, leading to chiral δ-amino nitriles that can be cyclized to form chiral piperidines. nih.gov

Below is a data table summarizing some modern synthetic approaches to chiral 2-alkylpiperidines.

| Methodology | Catalyst/Enzyme | Key Features | Reported Enantiomeric Excess (e.e.) |

| Hybrid Bio-organocatalysis | Transaminase / L-Proline | One-pot cascade, biomimetic approach. researchgate.netucd.ie | Up to 97% e.e. nih.gov |

| Asymmetric Hydrogenation | Iridium(I) / MeO-BoQPhos | Direct hydrogenation of 2-alkylpyridines. nih.gov | Up to 93:7 e.r. (86% e.e.). nih.gov |

| Chemo-enzymatic Cascade | Amine Oxidase / Ene-Imine Reductase | Asymmetric dearomatization of activated pyridines. nih.gov | High stereoselectivity. nih.gov |

| Radical C-H Cyanation | Chiral Copper(II) Catalyst | Enantioselective δ C-H functionalization of acyclic amines. nih.gov | High enantioselectivity reported. nih.gov |

Development of Advanced Catalytic Systems Incorporating the Chiral Piperidine Moiety

The rigid, chiral scaffold of (R)-2-propylpiperidine makes it an attractive component for the design of new catalysts and ligands for asymmetric synthesis. Its derivatives are being explored as organocatalysts and as ligands for transition metal catalysis, aiming to induce high stereoselectivity in a variety of chemical transformations.

In organocatalysis, proline and its derivatives are well-known for activating substrates through enamine or iminium ion intermediates. mdpi.com The 2-propylpiperidine (B147437) structure can be incorporated into more complex catalyst designs to create specific chiral environments around the catalytic site. These catalysts can be applied in reactions like asymmetric Michael additions, Mannich reactions, and aldol (B89426) reactions, which are fundamental for building stereochemically complex molecules. researchgate.netnih.gov

Piperidine derivatives are also being immobilized on solid supports, such as magnetic nanoparticles, to create reusable and easily separable catalysts. For example, piperidine-functionalized Fe3O4-supported graphene quantum dots have been developed as a magnetically recoverable catalyst for the synthesis of 2-aminochromenes. researchgate.netacgpubs.org While this example uses piperidine as a basic functional group rather than a chiral controller, it highlights the potential for immobilizing chiral piperidine derivatives to create robust, heterogeneous asymmetric catalysts.

The development of synergistic catalytic systems, where a chiral piperidine-based organocatalyst works in concert with another catalyst (e.g., a metal complex or a photoredox catalyst), is a particularly exciting frontier. mdpi.com This approach can enable reactions that are not possible with a single catalyst, opening doors to new synthetic methodologies. mdpi.com

Mechanistic Studies of Uncharted Reactivity Patterns

A deeper understanding of reaction mechanisms is crucial for the rational design of new catalysts and the optimization of synthetic routes. For reactions involving the (R)-2-propylpiperidine moiety, either as a product or a catalyst, researchers are employing a combination of experimental and computational techniques to elucidate reactivity patterns.

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for studying reaction mechanisms at the molecular level. scholaris.caresearchgate.netmdpi.com DFT calculations can be used to model reaction pathways, identify transition states, and calculate activation energies, providing detailed insights that are often difficult to obtain experimentally. scholaris.caresearchgate.net For example, DFT studies have been used to investigate the hydrodenitrogenation of pyridine to piperidine on molybdenum nitride catalysts, modeling the stepwise hydrogenation process and adsorption geometries. scholaris.caresearchgate.net Similar computational approaches can be applied to understand the stereoselectivity of reactions catalyzed by systems containing the (R)-2-propylpiperidine scaffold, revealing the specific non-covalent interactions that control the formation of one enantiomer over the other. chemrxiv.orgmdpi.com

Application in Emerging Areas of Chemical Science and Advanced Materials

The unique structural and chemical properties of the (R)-2-propylpiperidine scaffold are being explored for applications beyond traditional catalysis and pharmaceuticals. thieme-connect.comnih.gov Its incorporation into larger molecular architectures can lead to novel materials with tailored properties.

In materials science, chiral piperidines are being investigated as building blocks for the synthesis of functional polymers and bioactive films. nih.gov The stereochemistry of the piperidine unit can influence the macroscopic properties of the polymer, such as its helical structure or its interaction with other chiral molecules. Piperidine-based compounds have been incorporated into sodium alginate/poly(vinyl alcohol) films, which show potential for controlled drug release and antimicrobial applications. nih.gov

The piperidine ring is a core structure in numerous natural products and is a privileged scaffold in medicinal chemistry, known to enhance biological activities and improve pharmacokinetic properties. ajchem-a.comthieme-connect.com Emerging research continues to explore novel derivatives for a wide range of therapeutic areas. ajchem-a.compjps.pk The development of multi-targeted agents, where a single molecule is designed to interact with multiple biological targets, is a modern approach in drug discovery, and piperidine derivatives are being synthesized and evaluated in this context. nih.gov

Integration with Artificial Intelligence and Machine Learning for Chemical Design

For catalyst design, ML models can be trained on existing experimental data to predict the performance of new, untested catalysts. chemrxiv.orgu-tokyo.ac.jp This allows researchers to screen vast virtual libraries of potential catalysts—including those based on the (R)-2-propylpiperidine scaffold—and prioritize the most promising candidates for experimental validation. u-tokyo.ac.jpchemistryworld.com An unsupervised machine learning workflow has been developed to quantify and predict the generality of chiral catalysts, helping to identify catalysts that are effective across a broad range of substrates. chemrxiv.org

| AI/ML Application Area | Objective | Approach | Potential Impact |

| Catalyst Design | Predict enantioselectivity and generality of new chiral catalysts. chemrxiv.orgnumberanalytics.com | Train neural networks and regression models on reaction data. acs.orgchemistryworld.com | Accelerate discovery of highly efficient and selective catalysts. u-tokyo.ac.jp |

| Synthesis Optimization | Determine optimal reaction conditions (e.g., solvent, temperature). technologynetworks.com | Use feedback loops between AI algorithms and automated robotic synthesis. technologynetworks.com | Increase reaction yields and reduce experimental effort. preprints.org |

| Retrosynthetic Analysis | Propose novel and efficient synthetic pathways to target molecules. preprints.org | Employ deep learning models trained on known chemical reactions. nih.gov | Streamline the design of complex multi-step syntheses. preprints.org |

Q & A

Q. How can systematic reviews address gaps in the mechanistic understanding of this compound?

- Methodological Answer : Follow PRISMA guidelines to screen literature across PubMed, Embase, and Web of Science. Use PICO frameworks to structure research questions (e.g., "In rodent models [P], how does (R)-2-Propylpiperidine [I] compared to saline [C] affect motor neuron activity [O]?"). Assess bias via SYRCLE’s tool for animal studies and GRADE for evidence quality .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.